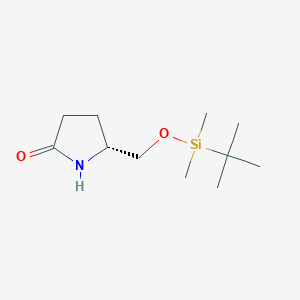
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine
Overview
Description
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, also known as MPMI, is a chemical compound that has gained attention from researchers due to its potential applications in various fields. MPMI is a yellow powder that is soluble in organic solvents and has a molecular weight of 276.3 g/mol.
Mechanism Of Action
The mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is not fully understood, but it is believed to act as an electron donor and acceptor in organic semiconductors, which allows for efficient charge transport. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine also exhibits strong intermolecular interactions, which leads to the formation of ordered structures in organic thin films.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, as it has primarily been studied for its applications in materials science. However, some studies have shown that N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine exhibits low toxicity and does not cause significant harm to living organisms.
Advantages And Limitations For Lab Experiments
One advantage of using N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine in lab experiments is its ease of synthesis, as it can be prepared using simple and inexpensive reagents. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine also exhibits good solubility in organic solvents, which makes it easy to handle and process. However, one limitation of using N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is its limited stability, as it can degrade over time and under certain conditions.
Future Directions
There are many future directions for research on N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine. One potential direction is the development of new organic semiconductors based on N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, which could lead to the development of more efficient organic solar cells and field-effect transistors. Another direction is the study of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine-based luminescent materials, which could lead to the development of new OLEDs with improved performance. Additionally, further research is needed to understand the mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine and its potential applications in other fields, such as catalysis and sensing.
Scientific Research Applications
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has been used as a building block for the synthesis of new organic semiconductors, which have shown promising results in the development of efficient organic solar cells and field-effect transistors. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has also been used as a precursor for the synthesis of new luminescent materials, which have potential applications in the development of organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSQWCMPJDBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355259 | |
| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | |
CAS RN |
17064-82-3 | |
| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)

